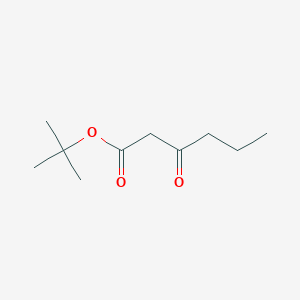

Tert-butyl 3-oxohexanoate

Description

Properties

IUPAC Name |

tert-butyl 3-oxohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-5-6-8(11)7-9(12)13-10(2,3)4/h5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALADXPGIYFJRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60465393 | |

| Record name | tert-butyl 3-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61540-30-5 | |

| Record name | tert-butyl 3-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Blaise Condensation and Sequential Functionalization

The Blaise condensation route involves reacting (S)-4-chloro-3-hydroxybutanenitrile with zinc enolate derivatives. Key steps include:

-

Step 1 : Formation of tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate via Blaise condensation at 0–5°C in aqueous micellar aggregates (yield: 85–92%).

-

Step 2 : Sodium borohydride reduction to introduce diastereomeric excess (≥80% de).

-

Step 3 : Ketal protection using 2,2-dimethoxypropane and D-10-camphorsulfonic acid in acetone.

Advantages : Scalable for industrial production; compatible with statin synthesis.

Limitations : Requires cryogenic conditions and generates halogenated byproducts.

Reformatsky Reaction with tert-Butyl Bromoacetate

This method employs a Reformatsky reagent derived from tert-butyl bromoacetate and zinc:

-

Reaction : Condensation with aldehyde precursors (e.g., (S)-4-chloro-3-hydroxybutanal) in tetrahydrofuran (THF) at −15°C.

-

Yield : 78–85% after purification via selective extraction with n-hexane.

-

Stereoselectivity : Enhanced by chiral auxiliaries such as Ru[(R)-TolBINAP]Cl₂ (≥98% de).

Data Table 1 : Reformatsky Reaction Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | −15°C to 10°C | ±5% yield |

| Solvent | THF | Maximizes enolate stability |

| Catalyst Loading | 0.03–0.05 mol% | >95% conversion |

Enzymatic Reduction Using Carbonyl Reductases

Biocatalytic methods leverage recombinant E. coli strains expressing carbonyl reductase (KRED) and glucose dehydrogenase (GDH):

Advantages : Eliminates hazardous reagents; operates under ambient conditions.

Catalytic Hydrogenation with Ruthenium Complexes

Asymmetric hydrogenation using Ru[(R)-TolBINAP]Cl₂ achieves high stereoselectivity:

Data Table 2 : Hydrogenation Parameters

| Catalyst Loading (mol%) | H₂ Pressure (MPa) | Yield (%) | de (%) |

|---|---|---|---|

| 0.03 | 3 | 89 | 98 |

| 0.05 | 5 | 95 | 99.5 |

Continuous Flow Synthesis

A three-reactor continuous system minimizes side reactions:

-

Reactor 1 : Alkaline hydrolysis of tert-butyl ester (0–5°C).

-

Reactor 2 : Condensation with 4-cyano-3-hydroxyethyl butyrate (−15°C).

-

Throughput : 400 g/L substrate concentration with 98.5% yield.

Advantages : Reduces energy consumption by 40% compared to batch processes.

Green Chemistry Approaches

Recent advancements emphasize solvent-free or micellar conditions:

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxohexanoate undergoes various chemical reactions, including:

Reduction: The compound can be reduced to its corresponding alcohol using biocatalysts or chemical reducing agents.

Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Alcohol dehydrogenases or chemical reducing agents such as sodium borohydride.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Reduction: Tert-butyl 3-hydroxyhexanoate.

Oxidation: 3-oxohexanoic acid.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-oxohexanoate has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: The compound serves as a substrate for studying enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases.

Mechanism of Action

The mechanism of action of tert-butyl 3-oxohexanoate primarily involves its role as a substrate in enzymatic reactions. For example, in the reduction of this compound to its corresponding alcohol, the enzyme alcohol dehydrogenase catalyzes the transfer of a hydride ion to the carbonyl group, resulting in the formation of an alcohol. This reaction is highly stereoselective, leading to the production of chiral alcohols with high enantiomeric excess .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-oxohexanoate (CAS 3249-68-1)

- Structure: Ethyl ester with a 3-oxohexanoate chain.

- Lower thermal stability compared to tert-butyl esters due to weaker electron-donating effects of the ethyl group.

- Applications: Used as a precursor in enzymatic cascades for synthesizing hydroxy esters, as demonstrated in engineered monooxygenase systems .

Methyl 3-oxohexanoate (CAS N/A)

- Structure: Methyl ester with a 3-oxohexanoate chain.

- Key Differences: Smaller methyl group increases volatility (lower boiling point) compared to tert-butyl analogs. Engineered enzymes (e.g., P450 BM3 variants) show higher yields for methyl 3-oxohexanoate synthesis, likely due to better substrate fit in catalytic pockets .

- Applications : Intermediate in pharmaceutical and agrochemical synthesis.

Tert-butyl Acetoacetate (CAS 1694-31-1)

- Structure : Shorter β-ketoester chain (4 carbons) with a tert-butyl group.

- Key Differences: Higher solubility in nonpolar solvents due to the tert-butyl group’s hydrophobicity. Enhanced stability in acidic conditions compared to ethyl or methyl esters, attributed to steric protection of the ester carbonyl .

- Applications : Widely used in Claisen condensations and as a ligand in coordination chemistry.

Comparison with Other Tert-butyl Esters

Tert-butyl Acrylate (TBA)

- Structure : Acrylate ester with a tert-butyl group.

- Imparts hydrophobicity, scratch resistance, and chemical stability in copolymers, unlike 3-oxohexanoate derivatives .

- Applications: Monomer in coatings, adhesives, and high-performance polymers.

Tert-butyl Chromate

- Structure : Chromium-based tert-butyl ester.

- Key Differences: Oxidizing agent with hazardous properties (unlike non-metallic esters). Used as a curing agent for urethane foams and catalyst precursor, highlighting the tert-butyl group’s role in stabilizing reactive intermediates .

Table 1: Molecular Data and Properties of Selected Compounds

Biological Activity

Tert-butyl 3-oxohexanoate is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the context of pharmaceutical applications. This article delves into the biological activity of this compound, focusing on its role as an intermediate in drug synthesis, particularly statins, and its interactions with biological systems.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 200.28 g/mol. The compound features a tert-butyl group, which enhances its lipophilicity, and a keto group that is crucial for its reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 200.28 g/mol |

| Functional Groups | Ketone, Ester |

Role in Statin Synthesis

One of the most significant biological activities of this compound is its role as an intermediate in the synthesis of statins, a class of drugs used to lower cholesterol levels. Statins function by inhibiting HMG-CoA reductase, an enzyme critical for cholesterol biosynthesis in the liver. This compound serves as a precursor in the synthesis pathways for various statins, including Atorvastatin and Rosuvastatin.

The mechanism by which statins lower cholesterol involves the competitive inhibition of HMG-CoA reductase. The structural features of this compound allow it to interact effectively with this enzyme, thereby influencing cholesterol metabolism. Research indicates that modifications to this compound can enhance its efficacy as a statin precursor by improving its binding affinity to the enzyme.

Case Studies and Research Findings

- Enzymatic Synthesis : A study demonstrated the efficient enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate using a mutant alcohol dehydrogenase from Lactobacillus kefir. This approach highlighted the potential for biocatalysis in producing chiral intermediates for pharmaceuticals .

- Toxicological Studies : Research involving toxicity assessments has shown that compounds related to this compound exhibit varying degrees of safety profiles. For instance, studies on related compounds indicated low toxicity levels when assessed through standard protocols, suggesting that this compound may also possess favorable safety characteristics .

- Pharmacological Activity : The pharmacological activity of this compound has been investigated in relation to its derivatives. Compounds with similar structures have been noted for their antibacterial and antiviral properties, indicating that this compound may also interact with biological targets beyond cholesterol metabolism.

Future Directions

The exploration of this compound's biological activity is still in its nascent stages. Future research should focus on:

- Detailed Mechanistic Studies : Understanding the precise molecular interactions between this compound and target enzymes involved in cholesterol biosynthesis.

- Expanded Toxicological Profiles : Conducting comprehensive toxicological evaluations to establish safety margins for potential therapeutic applications.

- Exploration of Biological Activities : Investigating other biological activities beyond cholesterol-lowering effects, including antimicrobial properties and potential applications in cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.